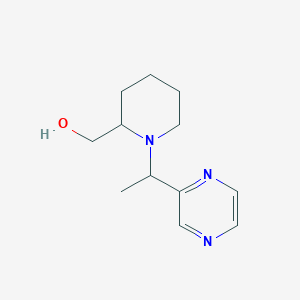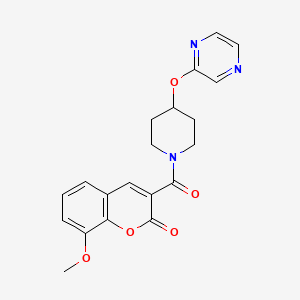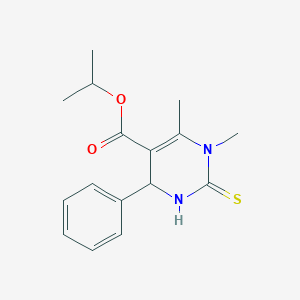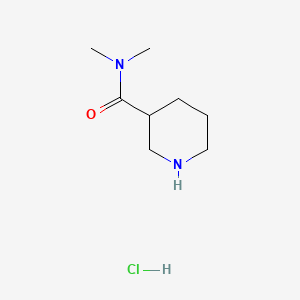
N-methyl-2-(4-phenylphenoxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “N-methyl-2,2-bis(4-phenoxyphenoxy)acetamide” was prepared from 4-phenoxyphenol and N-methyl dichloroacetamide using N,N-dimethyl formamide (DMF) as solvent in the presence of anhydrous potassium carbonate .Molecular Structure Analysis
The molecular structure of “N-methyl-2-(4-phenylphenoxy)ethanamine” can be represented by the SMILES stringCC1=CC=C(OCCNC)C=C1 . This indicates that the compound contains a phenyl group attached to an ethanamine via a phenoxy linkage .
Applications De Recherche Scientifique
Chemical Preparations and Derivatives
N-methyl-2-(4-phenylphenoxy)ethanamine and its derivatives have been explored in various chemical preparations. For instance, Yilmaz and Shine (1988) described the preparation of hydrochlorides of partially enriched N-methyl-2-(4-nitrophenoxy)ethanamine derivatives. These enriched derivatives were then converted into other compounds like N-methyl-N-(2-hydroxyethyl)-4-nitroaniline, showcasing the versatility of these compounds in chemical synthesis (Yilmaz & Shine, 1988).
Analytical Chemistry and Detection
The compound and its variants have been a subject of interest in analytical chemistry, particularly in identifying psychoactive substances. Lum et al. (2016, 2020) have conducted studies on the identification of thermolabile psychoactive compounds, including N-methyl-2-(4-phenoxy)ethanamine derivatives. These studies involved the use of gas chromatography-mass spectrometry and chemical derivatization techniques for detection, highlighting the importance of these compounds in forensic and toxicological analysis (Lum et al., 2016), (Lum et al., 2020).
Clinical Research in Cancer Treatment
Significant research has been conducted on the clinical applications of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (a derivative of this compound) in cancer treatment. Reyno et al. (2004) and Brandes et al. (1994, 2000) explored the use of this compound in combination with chemotherapy agents in treating metastatic breast cancer and hormonally unresponsive prostate cancer. These studies demonstrated the potential of this compound in enhancing chemotherapy effectiveness and reducing side effects, making it a promising candidate for cancer therapy (Reyno et al., 2004), (Brandes et al., 1994), (Brandes et al., 2000).
Metabolic Studies
Research into the metabolism of these compounds is also noteworthy. Nielsen et al. (2017) characterized the hepatic cytochrome P450 enzymes involved in the metabolism of N-methyl-2-(4-phenoxy)ethanamine derivatives. This study provides insights into the metabolic pathways and potential interactions with other drugs, which is critical for understanding the pharmacokinetics of these compounds (Nielsen et al., 2017).
Propriétés
IUPAC Name |
N-methyl-2-(4-phenylphenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16-11-12-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCLIYIRSQQWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2449293.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2449296.png)


![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2449301.png)

![4-[4,7,8-Trimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2449303.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2449304.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2449306.png)
![1-butyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2449308.png)

![2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2449311.png)

